molecular formula C14H11NO2 B14653976 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione

1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione

Katalognummer: B14653976
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: NLEXOTYKQLKFJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione is a compound that features a pyridine ring and a tolyl group connected through an ethanedione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione typically involves the reaction of pyridine derivatives with tolyl compounds under specific conditions. One common method includes the use of magnesium oxide nanoparticles as catalysts, which facilitate the formation of the desired product through a series of condensation and cyclization reactions . Another approach involves the use of base-mediated cascade reactions, which include Michael addition, intramolecular cyclization, and aromatization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione is unique due to its specific combination of a pyridine ring and a tolyl group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H11NO2

Molekulargewicht

225.24 g/mol

IUPAC-Name

1-(3-methylphenyl)-2-pyridin-3-ylethane-1,2-dione

InChI

InChI=1S/C14H11NO2/c1-10-4-2-5-11(8-10)13(16)14(17)12-6-3-7-15-9-12/h2-9H,1H3

InChI-Schlüssel

NLEXOTYKQLKFJB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)C(=O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.